![molecular formula C21H22O7 B1253442 (10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate CAS No. 81740-05-8](/img/structure/B1253442.png)
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyranochromene core, which is a fused ring system combining pyran and chromene structures, and its ester functional groups, which contribute to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the pyrano ring and the ester groups. Key steps may include:
Formation of the Chromene Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Pyrano Ring: This step often involves the use of reagents such as acetic anhydride and catalysts to facilitate the formation of the pyrano ring.
Esterification: The final step involves the esterification of the compound with (E)-2-methylbut-2-enoic acid under conditions such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of (10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate involves its interaction with various molecular targets and pathways. The compound’s ester groups and pyranochromene core allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Coumarin: A compound with a similar chromene core, known for its anticoagulant and antimicrobial properties.
Trans-cinnamaldehyde: Shares structural similarities and is known for its antimicrobial and anti-inflammatory activities.
Trans-cinnamic acid: Another structurally related compound with antioxidant and anti-inflammatory properties.
Uniqueness
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
81740-05-8 |
|---|---|
分子式 |
C21H22O7 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+ |
InChI 键 |
XGPBRZDOJDLKOT-IZZDOVSWSA-N |
SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
手性 SMILES |
C/C=C(\C)/C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
规范 SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
同义词 |
(9alpha(Z),10alpha)-(+-) of 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin 9alpha(E),10alpha of 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin 9alpha(E),10beta of 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin 9R-(9alpha(Z),10alpha) of 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin 9S-(9alpha(Z),10alpha) of 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin Pd-Ia |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





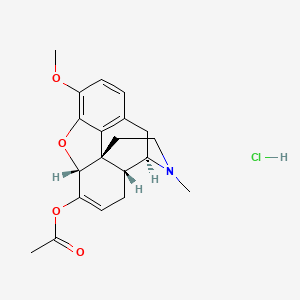
![[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1253363.png)
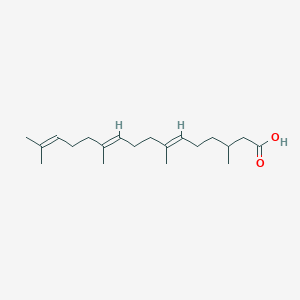
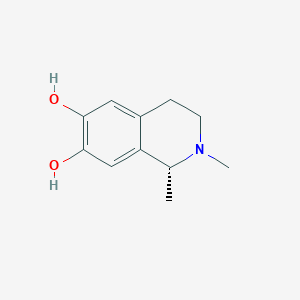
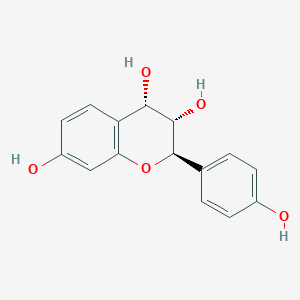



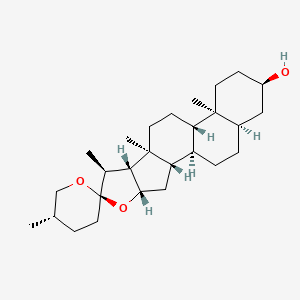

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)
